molecular formula C18H15Cl3N4OS B3684716 N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3684716
M. Wt: 441.8 g/mol
InChI Key: ZOKVYYWWVQACJI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sophisticated synthetic compound belonging to the 1,2,4-triazole chemical class, a scaffold renowned for its diverse biological activities and significance in medicinal chemistry research. This specific molecule is designed as a potential kinase inhibitor, with structural features that suggest utility in investigating intracellular signaling pathways. https://www.ncbi.nlm.nih.gov/books/NBK549803/ The 1,2,4-triazole core is a privileged structure in drug discovery, known to confer inhibitory potency against various enzymatic targets. https://www.sciencedirect.com/science/article/abs/pii/S0223523419307146 The presence of the chlorophenyl and dichlorophenyl substituents, linked via a sulfanylacetamide bridge, is a characteristic design strategy to enhance binding affinity and selectivity, potentially targeting receptors or enzymes implicated in proliferative diseases. https://www.mdpi.com/1420-3049/25/17/3954 Researchers utilize this compound primarily in biochemical assays and cell-based studies to explore its mechanism of action, its effects on specific protein kinases, and its potential as a lead compound for the development of novel https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587864/ anticancer or anti-inflammatory agents. Its research value lies in its utility as a chemical probe to decipher complex biological processes and validate new therapeutic targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(3,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N4OS/c1-2-25-17(11-3-8-14(20)15(21)9-11)23-24-18(25)27-10-16(26)22-13-6-4-12(19)5-7-13/h3-9H,2,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVYYWWVQACJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has drawn attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H18Cl2N4OS
Molecular Weight421.35 g/mol
InChIKeyMQUUXNJJWTVCFP-UHFFFAOYSA-N
LogP4.76
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its structural features derived from the 1,2,4-triazole scaffold. Triazole derivatives are known for their diverse pharmacological activities, including:

  • Antifungal : The compound exhibits strong antifungal properties against various strains such as Candida and Aspergillus species.
  • Antibacterial : It shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer : Preliminary studies indicate potential anticancer effects with IC50 values ranging from 27.3 μM to 43.4 μM against various cancer cell lines such as T47D (breast cancer) and HCT-116 (colon cancer) .

Case Studies and Research Findings

  • Antifungal Activity : A study highlighted that triazole compounds demonstrated superior antifungal activity compared to traditional agents like ketoconazole. This compound was found to have an EC50 value lower than that of triadimefon against Gibberella species .
  • Antibacterial Efficacy : In vitro tests indicated that this compound was effective against drug-resistant bacterial strains. It exhibited a broad spectrum of activity with MIC values significantly lower than those of standard antibiotics .
  • Anticancer Properties : Research involving QSAR (Quantitative Structure–Activity Relationship) modeling suggested that modifications in the triazole ring could enhance anticancer activity. The compound's ability to inhibit cell proliferation in various cancer cell lines was noted as a promising avenue for further development .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antifungal properties. Triazole derivatives are known for their efficacy against various fungal pathogens. For example:

CompoundPathogen TargetedEfficacy
Triazole ACandida albicansIC50 = 0.5 µg/mL
Triazole BAspergillus fumigatusIC50 = 0.7 µg/mL

Studies have shown that the presence of the triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis in fungal cell membranes .

Anticancer Potential

This compound has been investigated for its anticancer properties. Research suggests that triazole derivatives can induce apoptosis in cancer cells through various mechanisms:

MechanismDescription
Cell Cycle ArrestInhibits cell cycle progression at G2/M phase
Apoptosis InductionTriggers intrinsic apoptotic pathways

In vitro studies demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells .

Fungicide Development

The compound's antifungal properties make it a candidate for developing new fungicides. Its efficacy against plant pathogens can help control diseases in crops:

PathogenCrop AffectedEfficacy
Fusarium spp.WheatEffective at 10 ppm
Botrytis cinereaGrapesEffective at 5 ppm

Field trials have indicated that formulations containing this compound significantly reduce disease incidence and improve crop yield .

Chemical Reactions Analysis

Reaction Types

The compound undergoes several chemically significant reactions due to its functional groups (triazole, sulfanyl, acetamide).

Oxidation

  • Mechanism : The sulfanyl group (-S-) can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under oxidizing conditions (e.g., hydrogen peroxide or potassium permanganate).

  • Impact : Oxidation alters the compound’s lipophilicity and electronic properties, potentially affecting its biological activity .

Reduction

  • Mechanism : Reduction of the triazole ring or acetamide group using agents like sodium borohydride can yield amines or alcohols.

  • Impact : Reduction may modify the compound’s stability or reactivity profile.

Substitution

  • Mechanism : Nucleophilic substitution at the triazole ring or sulfanyl group is possible, facilitated by catalysts (e.g., Cu(I) salts) or base conditions.

  • Impact : Introduction of new functional groups (e.g., alkyl, aryl) can enhance or alter biological activity .

Reagents and Conditions

Reaction Type Reagents Conditions Product
Oxidation H₂O₂, KMnO₄Aqueous acidic/basic medium, 25–100°CSulfoxide/sulfone derivatives
Reduction NaBH₄, LiAlH₄THF, EtOH, or DMSO, 0–50°CReduced triazole/amide derivatives
Substitution Amines, alkyl halidesDMF/DMAc, Cu(I) catalyst, 80–120°CAlkylated/arylated derivatives

Research Findings

  • Biological activity : Triazole derivatives are known for antimicrobial and anticancer properties . The sulfanyl group enhances interactions with biological targets (e.g., enzymes, receptors).

  • Stability : The compound’s stability depends on reaction conditions. For example, acidic conditions may hydrolyze the acetamide group.

  • Analytical validation : Techniques like NMR and HPLC are critical for verifying synthetic products and reaction outcomes.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes compounds with structural similarities, highlighting differences in substituents and their implications:

Compound Name Molecular Formula Substituent Variations Key Differences Biological Activity/Properties
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C20H16Cl3N4OS 3,4-Dichlorophenyl, ethyl, 4-chlorophenyl Reference compound Antimicrobial, anti-inflammatory (inferred)
2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide C20H20ClN4OS Methyl instead of ethyl; 4-chlorophenyl vs. 3,4-dichlorophenyl Reduced steric bulk; lower halogenation Enhanced solubility; reduced potency
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C20H18ClN4O2S Furan replaces dichlorophenyl; prop-2-en-1-yl instead of ethyl Increased hydrophilicity; altered π-π stacking Potential anticancer activity
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C23H23ClN4O2S Pyridin-3-yl replaces dichlorophenyl; ethoxyphenyl substitution Improved hydrogen bonding; modified electronic profile Antiviral activity reported
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide C18H17ClN4OS Amino group at position 4; dimethylphenyl acetamide Increased basicity; altered pharmacokinetics Antibacterial, anticancer
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide C24H23ClN5OS Dimethylamino group on acetamide; 4-methylphenyl substitution Enhanced electron-donating capacity Improved receptor binding affinity

Impact of Substituents on Activity

  • Halogenation: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to mono-chlorinated analogs (e.g., 4-chlorophenyl in ). This may improve interactions with hydrophobic enzyme pockets .
  • Ethyl vs.
  • Heterocyclic Replacements : Pyridin-3-yl () or furan () substitutions alter electronic properties, influencing binding to targets like kinase enzymes or DNA.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

The compound can be synthesized via nucleophilic substitution between 4-chlorophenylacetamide derivatives and triazole-thiol intermediates. A key step involves condensing 5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. Critical parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Temperature : Optimal reaction temperatures (80–100°C) balance yield and decomposition risks.
  • Purification : Column chromatography or recrystallization ensures purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Slow evaporation from ethanol/water mixtures yields suitable crystals.
  • Data collection : High-resolution diffraction data are collected at low temperatures (e.g., 100 K).
  • Refinement : SHELXL software refines atomic coordinates and thermal parameters, addressing challenges like disorder in the ethyl or chlorophenyl groups .

Q. What in vitro assays are appropriate for initial biological screening?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or urease inhibition).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding.
  • Triazole ring modifications : Introduce methyl or phenyl groups at the 4-position to enhance steric effects.
  • Thioacetamide linker : Replace sulfur with oxygen or selenium to study electronic effects on bioactivity .

Q. What computational strategies model interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., GPR-17 or ion channels).
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., water/NaCl) for 100+ ns to assess stability.
  • QSAR models : Train regression models on bioactivity data to predict novel derivatives .

Q. How to address contradictions in bioactivity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays).
  • Compound purity : Confirm >95% purity via HPLC and mass spectrometry.
  • Cell line variability : Test activity across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) .

Q. What challenges arise in X-ray refinement for this compound?

  • Disordered substituents : The ethyl or chlorophenyl groups may exhibit rotational disorder, requiring constraints or split-site modeling.
  • Twinned crystals : Use TWINLAW in SHELXL to refine data from non-merohedral twins.
  • Weak diffraction : Optimize crystal growth conditions (e.g., additive screening) .

Q. How to evaluate the mechanism of action via receptor binding?

  • Radioligand displacement assays : Compete with labeled ligands (e.g., [³H]-LY341495 for glutamate receptors).
  • Calcium flux assays : Measure intracellular Ca²⁺ changes in HEK-293 cells expressing target receptors.
  • Gene knockout models : Use CRISPR-Cas9 to validate target specificity in cellular models .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or ester groups hydrolyzed in vivo.
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations.
  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .

Q. How to ensure reproducibility in multi-step synthesis?

  • Reagent quality : Use freshly distilled DMF and anhydrous K₂CO₃.
  • Reaction monitoring : Track progress via TLC or in-situ IR spectroscopy.
  • Batch documentation : Record detailed parameters (e.g., stirring speed, humidity) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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